molecular formula C12H21NO B13083042 1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one

1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one

Cat. No.: B13083042
M. Wt: 195.30 g/mol
InChI Key: BHWQJGRYKYGMGR-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a cyclohexyl group attached to a pyrrolidine ring through an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexyl bromide with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one is unique due to its combination of the cyclohexyl and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications .

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

1-cyclohexyl-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C12H21NO/c14-12(9-11-7-4-8-13-11)10-5-2-1-3-6-10/h10-11,13H,1-9H2

InChI Key

BHWQJGRYKYGMGR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)CC2CCCN2

Origin of Product

United States

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